molecular formula C14H9ClN2S B11815618 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine

4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine

Cat. No.: B11815618
M. Wt: 272.8 g/mol
InChI Key: AKZJLEUSZSROFN-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a thiophene ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .

Industrial Production Methods: the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine and thiophene substituents play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-Chloro-6-phenyl-2-(thiophen-3-yl)pyrimidine
  • 4-Chloro-6-phenyl-2-(furan-2-yl)pyrimidine
  • 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine

Comparison: 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .

Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

4-chloro-6-phenyl-2-thiophen-2-ylpyrimidine

InChI

InChI=1S/C14H9ClN2S/c15-13-9-11(10-5-2-1-3-6-10)16-14(17-13)12-7-4-8-18-12/h1-9H

InChI Key

AKZJLEUSZSROFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CS3)Cl

Origin of Product

United States

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